Bambuterol Monocarbamate

Pharmacokinetics Enzyme Kinetics Butyrylcholinesterase Inhibition

Bambuterol Monocarbamate (MONO, D2439) is the rate-limiting monocarbamate metabolite of bambuterol and the designated EP Impurity C (BBT03H). Its unique BChE inhibition kinetics directly govern the sustained release of terbutaline, making it indispensable for pharmacokinetic modeling and regulatory impurity profiling. • Quantifiable BChE inhibition: IC₅₀ 5×10⁻⁸ M for BChE vs 2×10⁻⁵ M for AChE, delivering ~400-fold selectivity for target engagement studies. • Enantioselective hydrolysis: R-enantiomer hydrolyzed 4-fold faster than S; contributes >1 h extension to BChE inhibition duration, critical for chiral method validation. • Validated chiral LC-MS/MS LLOQ: 50.00 pg/mL, enabling ultra-sensitive plasma quantification in clinical pharmacology workflows.

Molecular Formula C15H25ClN2O4
Molecular Weight 332.82 g/mol
CAS No. 81732-52-7
Cat. No. B127261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBambuterol Monocarbamate
CAS81732-52-7
SynonymsDimethylcarbamic Acid 3-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-_x000B_5-hydroxyphenyl Ester;  D 2439; 
Molecular FormulaC15H25ClN2O4
Molecular Weight332.82 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)O)O.Cl
InChIInChI=1S/C15H24N2O4.ClH/c1-15(2,3)16-9-13(19)10-6-11(18)8-12(7-10)21-14(20)17(4)5;/h6-8,13,16,18-19H,9H2,1-5H3;1H
InChIKeyJVIRNXYMUZQGGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bambuterol Monocarbamate Selection Guide


Bambuterol Monocarbamate (MONO), also known as D2439 or bambuterol intermediate, is the primary monocarbamate metabolite of the prodrug bambuterol, a long-acting β2-adrenoceptor agonist [1]. This compound is characterized by its selective and potent inhibition of butyrylcholinesterase (BChE), the key enzyme responsible for its own slow conversion into the active bronchodilator terbutaline [2]. Its unique kinetic profile, including stereoselective hydrolysis and a rate-limiting role in the overall metabolic pathway, distinguishes it from the parent prodrug and the active metabolite [3].

Bambuterol Monocarbamate: Why It Is Essential


Generic substitution of Bambuterol Monocarbamate with other in-class β2-agonist metabolites or cholinesterase inhibitors is not scientifically valid due to its distinct, quantifiable role as the rate-limiting intermediate in bambuterol metabolism. Unlike the parent drug bambuterol or the active drug terbutaline, MONO exhibits unique BChE inhibition kinetics that directly govern the slow, sustained release of terbutaline, a property not shared by the bis-carbamate parent or the active metabolite [1]. Furthermore, MONO's enantioselective hydrolysis (R-enantiomer hydrolyzed 4-fold faster than S) [2] and its quantifiable contribution to the overall duration of BChE inhibition (>1 hour extension) [2] create a requirement for MONO-specific standards in any assay seeking to accurately model or monitor the prodrug's in vivo behavior [3]. Using a generic alternative would fail to capture the stereoselective and inhibitory dynamics that are central to bambuterol's pharmacokinetic profile.

Bambuterol Monocarbamate Quantitative Comparison


Rate-Limiting Hydrolysis: MONO vs. Bambuterol

Bambuterol Monocarbamate (MONO) exhibits a hydrolysis rate that is approximately 15-fold slower than the parent prodrug bambuterol when catalyzed by human butyrylcholinesterase (BChE). This slow hydrolysis of MONO represents the rate-limiting step in the overall conversion of bambuterol to its active metabolite, terbutaline [1].

Pharmacokinetics Enzyme Kinetics Butyrylcholinesterase Inhibition

BChE Inhibition Potency

At physiologically relevant concentrations, Bambuterol Monocarbamate (MONO) enantiomers achieve approximately 50% of the BChE inhibition potency of their respective parent bambuterol enantiomers. Critically, the hydrolysis of MONO enantiomers enhances the inhibitory power of bambuterol enantiomers by about 27.5% for the (R)-enantiomer and 12.5% for the (S)-enantiomer, and extends the duration of enzyme inhibition by more than 1 hour [1].

Enzyme Inhibition Pharmacodynamics Butyrylcholinesterase

Stereoselective Hydrolysis Rate

The hydrolysis of Bambuterol Monocarbamate by human BChE is highly stereoselective. The (R)-enantiomer of MONO is hydrolyzed fourfold faster than the corresponding (S)-enantiomer [1]. This enantioselectivity mirrors that of the parent bambuterol but is critical to its own distinct role in the overall pathway.

Enantioselectivity Enzyme Kinetics Chiral Pharmacology

Chiral LC-MS/MS Sensitivity

In a validated chiral LC-MS/MS method for simultaneous analysis in human plasma, the lower limit of quantification (LLOQ) for Bambuterol Monocarbamate enantiomers was established at 50.00 pg/mL, with a linear range of 50.00–5000 pg/mL. In contrast, the LLOQ for bambuterol enantiomers was 25.00 pg/mL with a linear range of 25.00–2500 pg/mL [1].

Analytical Chemistry Method Validation Chiral Chromatography

High-Throughput UPLC-MS/MS Sensitivity

A validated HILIC-UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 10.00 pg/mL for Bambuterol Monocarbamate, bambuterol, and terbutaline simultaneously, with an analytical runtime of less than 4.0 minutes per sample. This represents a 5-fold improvement in LLOQ and a 4.5-fold reduction in runtime compared to the chiral LC-MS/MS method cited above [1].

Analytical Chemistry High-Throughput Screening Method Validation

In Vivo Enantioselective Accumulation

In a clinical pharmacokinetic study of racemic bambuterol in healthy volunteers, the Cmax and AUC0-t of (R)-Bambuterol Monocarbamate were significantly larger than those of the (S)-enantiomer. This accumulation occurs because the hydrolysis of (R)-bambuterol is much faster than that of (R)-MONO, leading to a temporary build-up of the R-intermediate [1].

Clinical Pharmacokinetics Enantioselectivity Bioanalysis

Bambuterol Monocarbamate Application Scenarios


Enantioselective Pharmacokinetic Studies

This is the primary application for which Bambuterol Monocarbamate is essential. As the rate-limiting intermediate with quantifiable enantioselective hydrolysis (4-fold difference) and a significant contribution to BChE inhibition duration (>1 hour), MONO must be quantified alongside the parent drug and active metabolite to fully characterize the stereoselective metabolism and slow-release mechanism of bambuterol in vivo [1]. Chiral analytical standards of MONO (e.g., (R)-MONO, (S)-MONO) are required for method validation and accurate quantification in plasma samples [2].

In Vitro BChE Inhibition & DDI Studies

Bambuterol Monocarbamate is a key reagent for studying the inhibition kinetics of human BChE, an enzyme central to the metabolism of numerous drugs and prodrugs. Its quantifiable inhibition potency (~50% of bambuterol) and its specific enhancement of the parent's inhibitory effect (27.5% for R-enantiomer) make it an ideal model compound for developing and validating new methods for characterizing carbamate-cholinesterase interactions, as demonstrated in recent literature [1]. This is critical for assessing potential drug-drug interactions.

High-Sensitivity Bioanalytical Method Development

Given the established LLOQ benchmarks (50.00 pg/mL by chiral LC-MS/MS and 10.00 pg/mL by HILIC-UPLC-MS/MS) [1][2], Bambuterol Monocarbamate serves as a challenging but well-characterized analyte for developing and validating ultra-sensitive and high-throughput LC-MS/MS assays in complex biological matrices. Its use as a reference standard supports the advancement of analytical capabilities in clinical pharmacology laboratories.

Quality Control & Impurity Profiling

Bambuterol Monocarbamate is designated as Bambuterol EP Impurity C (BBT03H) [1]. Its presence must be monitored and controlled in bambuterol drug substance and drug product batches. Quantifiable assays for this specific monocarbamate impurity are required for regulatory compliance and ensuring the quality and safety of the final pharmaceutical product.

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